molecular formula C9H8F3NOS B2811325 N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide CAS No. 2361639-62-3

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide

Cat. No.: B2811325
CAS No.: 2361639-62-3
M. Wt: 235.22
InChI Key: VZCIVNHHQDMMEZ-UHFFFAOYSA-N
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Description

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide is a chemical compound that features a thiophene ring substituted with a trifluoromethyl group and an amide group

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, borane-tetrahydrofuran complex

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide is unique due to the presence of both a thiophene ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or materials with unique electronic properties .

Properties

IUPAC Name

N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c1-2-7(14)13-5-6-3-4-15-8(6)9(10,11)12/h2-4H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCIVNHHQDMMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(SC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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